2-chloro-N-2-pyridinyl-4-Pyrimidinamine
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Overview
Description
2-chloro-N-2-pyridinyl-4-Pyrimidinamine is a chemical compound with the molecular formula C10H9ClN4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and a pyrimidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-2-pyridinyl-4-Pyrimidinamine typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-2-pyridinyl-4-Pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of N-substituted pyrimidinamine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-chloro-N-2-pyridinyl-4-Pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-2-pyridinyl-4-Pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethyl-4-pyrimidinamine
- 4-chloro-2-(2-pyridinyl)pyrimidine
- 2-chloro-4-(3-methylphenyl)pyrimidine
Uniqueness
2-chloro-N-2-pyridinyl-4-Pyrimidinamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H7ClN4 |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-chloro-N-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H7ClN4/c10-9-12-6-4-8(14-9)13-7-3-1-2-5-11-7/h1-6H,(H,11,12,13,14) |
InChI Key |
IBXGPELGXVDIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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